![molecular formula C11H11ClO4S B14913443 2-(((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)propanoic acid](/img/structure/B14913443.png)
2-(((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)propanoic acid is a chemical compound with the molecular formula C11H11ClO4S This compound features a benzo[d][1,3]dioxole ring substituted with a chloromethylthio group and a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)propanoic acid typically involves the reaction of 7-chlorobenzo[d][1,3]dioxole with a thiol reagent under specific conditions. One common method involves the use of sodium hydrosulfide (NaHS) in the presence of a base such as piperidine hydrochloride, with ethanol as the solvent . The reaction proceeds through nucleophilic substitution, where the thiol group replaces a leaving group on the benzo[d][1,3]dioxole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-(((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the benzo[d][1,3]dioxole ring.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated derivatives or modified benzo[d][1,3]dioxole rings.
Substitution: Various substituted benzo[d][1,3]dioxole derivatives.
Aplicaciones Científicas De Investigación
2-(((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)propanoic acid involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to altered cell function or apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Benzo[d][1,3]dioxole derivatives: Compounds with similar benzo[d][1,3]dioxole rings but different substituents.
Thioether-containing compounds: Molecules with sulfur atoms bonded to carbon atoms, similar to the thioether group in 2-(((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)propanoic acid.
Uniqueness
This compound is unique due to its specific combination of a benzo[d][1,3]dioxole ring, a chloromethylthio group, and a propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C11H11ClO4S |
|---|---|
Peso molecular |
274.72 g/mol |
Nombre IUPAC |
2-[(7-chloro-1,3-benzodioxol-5-yl)methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C11H11ClO4S/c1-6(11(13)14)17-4-7-2-8(12)10-9(3-7)15-5-16-10/h2-3,6H,4-5H2,1H3,(H,13,14) |
Clave InChI |
RYWAGMDXMWIZKH-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)O)SCC1=CC2=C(C(=C1)Cl)OCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


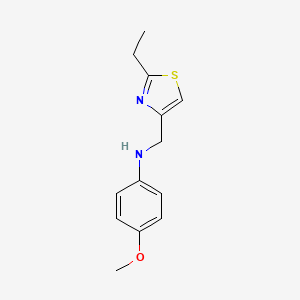
![5-(4-Methylphenyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14913382.png)
![tert-Butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate hydrochloride](/img/structure/B14913393.png)

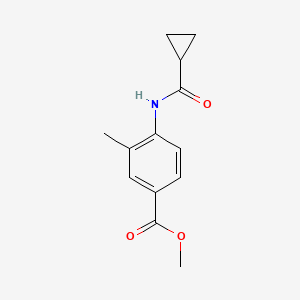
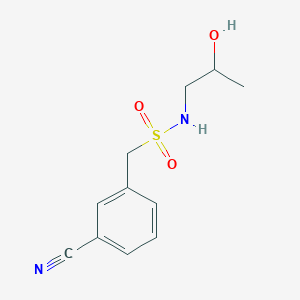
![4-({2-[(E)-(hydroxyimino)methyl]phenoxy}methyl)benzoic acid](/img/structure/B14913430.png)
![2-{[2-amino-5-cyano-6-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B14913435.png)
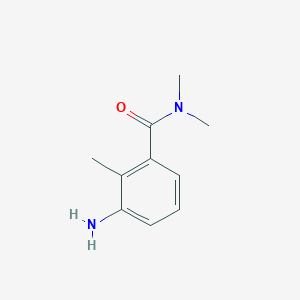
![({[(E)-(4-bromophenyl)methylidene]amino}oxy)(2,4-dichlorophenyl)methanone](/img/structure/B14913448.png)
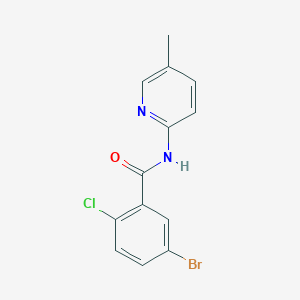
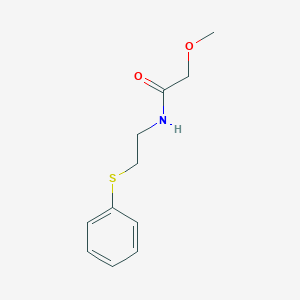
![3,3'-Piperazine-1,4-diylbis[1-(4-chlorophenyl)pyrrolidine-2,5-dione]](/img/structure/B14913455.png)

